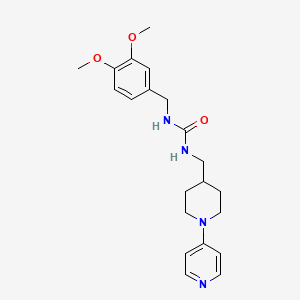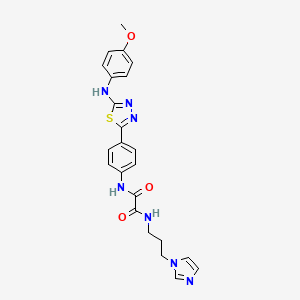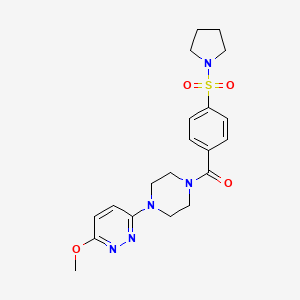
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea, also known as PF-02341066, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first developed by Pfizer and has been studied extensively in preclinical and clinical trials for its potential therapeutic applications.
Mechanism of Action
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea works by selectively inhibiting the c-Met receptor tyrosine kinase, which is involved in various cellular processes such as cell proliferation, migration, and survival. By inhibiting c-Met, 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can block the signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
In preclinical studies, 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has been shown to inhibit tumor growth and metastasis in various types of cancer. It has also been shown to reduce the expression of genes involved in angiogenesis and inflammation. In clinical trials, 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has demonstrated promising results in patients with non-small cell lung cancer and other solid tumors.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is its selective inhibition of c-Met, which reduces the likelihood of off-target effects. However, one limitation is that it may not be effective in all types of cancer or in all patients.
Future Directions
For research on 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea include investigating its potential use in combination with other drugs and therapies, as well as identifying biomarkers that can predict which patients will respond best to treatment with 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea. Additionally, further studies are needed to better understand the mechanisms of resistance to 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves several steps, including the reaction of 2,4-difluoroaniline with ethyl chloroformate to produce the corresponding carbamate intermediate. This intermediate is then reacted with 6-(piperidin-1-yl)pyrimidin-4-amine to yield the final product.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, gastric cancer, and hepatocellular carcinoma. It has also been investigated for its potential use in treating other diseases such as idiopathic pulmonary fibrosis and rheumatoid arthritis.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c17-11-4-5-13(12(18)8-11)21-16(24)22-14-9-15(20-10-19-14)23-6-2-1-3-7-23/h4-5,8-10H,1-3,6-7H2,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSNSFFJXNOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)



![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)
![N-[(4-bromophenyl)methyl]sulfamoyl chloride](/img/structure/B2937801.png)

![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937806.png)
![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)
![N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2937808.png)


![1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2937813.png)